2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a phenyl-substituted imidazole core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry . Its synthesis typically involves coupling reactions, such as the condensation of 2-mercaptoimidazole derivatives with activated acetamide intermediates under reflux conditions in chloroform, as described in protocols for analogous compounds .
Properties
IUPAC Name |
2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)14-8-4-5-9-15(14)23-16(25)12-26-17-22-10-11-24(17)13-6-2-1-3-7-13/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUMXSOFNPBNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia or other suitable precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and appropriate catalysts.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, where a thiol group is added to the imidazole ring.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, organometallic compounds, and strong bases are used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted phenyl and trifluoromethyl derivatives.
Scientific Research Applications
2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its imidazole moiety.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The phenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Findings from Research
Synthetic Flexibility : The target compound shares synthetic routes with analogs, such as the use of triethylamine as a base and chloroform as a solvent for acylations . However, substituents like methoxy (Analog 1) require additional protection/deprotection steps .
Biological Implications :
- Docking studies on imidazole derivatives (e.g., compound 9c in ) suggest that bulky substituents (e.g., bromo in 9c) improve binding affinity to active sites via hydrophobic interactions . The target compound’s 2-CF₃ group may similarly enhance target engagement.
- Benzothiazole-based analogs (e.g., Analog 3) exhibit distinct activity profiles due to their extended π-systems, which may favor interactions with aromatic residues in enzymes .
Physicochemical Properties :
- The 2-CF₃ substituent in the target compound likely increases metabolic stability compared to 3-CF₃ analogs (e.g., Analog 1), as para/meta positions are more susceptible to oxidative metabolism .
- Methoxy groups (Analog 1) improve aqueous solubility but may reduce membrane permeability compared to hydrophobic CF₃ .
Biological Activity
The compound 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure
The compound features a unique structural arrangement that includes:
- An imidazole ring substituted with a phenyl group.
- A thioether linkage connecting to an acetamide moiety.
- A trifluoromethyl group on the phenyl ring, which is known to enhance lipophilicity and biological activity.
Synthesis
The synthesis typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with 2-(trifluoromethyl)phenylacetamide under controlled conditions:
- Reagents : The reaction commonly employs bases such as sodium hydride or potassium carbonate in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
- Conditions : Elevated temperatures are applied to facilitate the reaction, leading to the formation of the desired product with high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes through binding interactions that affect their catalytic activity.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with cellular responses.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays have shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. For example, it exhibited an IC50 of approximately 5 µM against A431 human epidermoid carcinoma cells .
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 5 |
| MCF7 | 7 |
| HeLa | 6 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:
- In Vivo Studies : Animal models have shown that treatment with this compound reduces markers of inflammation, suggesting its potential use in inflammatory diseases.
Case Studies
Several case studies have documented the efficacy and safety profile of this compound:
-
Study on Antitumor Activity :
- Conducted on multiple cancer cell lines including breast and skin cancers.
- Results indicated a dose-dependent response with significant apoptosis induction observed through flow cytometry analyses.
-
Anti-inflammatory Effects :
- In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable reduction in paw edema compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
